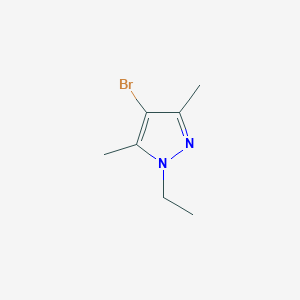

4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole

説明

4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole can be achieved through several methods:

Cyclocondensation: One common method involves the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclocondensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

化学反応の分析

Types of Reactions

4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Common Reagents and Conditions

Substitution: Reagents like sodium thiolate or primary amines can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as bromine or hydrogen peroxide can be employed.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a thiol group would yield a thioether derivative .

科学的研究の応用

Chemical Synthesis and Characterization

The synthesis of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole typically involves multi-step reactions, including the reaction of 1,3-diketones with hydrazines followed by bromination. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its versatile reactivity allows for the development of new synthetic methodologies that can lead to innovative chemical products.

Biology

Research indicates that derivatives of this compound exhibit various biological activities:

- Antibacterial Activity : Studies have shown that this compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.22 μg/mL .

- Antifungal Activity : The compound has also been evaluated for antifungal properties against several pathogenic fungi. Certain derivatives have shown promising results in inhibiting fungal growth .

Medicine

In medicinal chemistry, research is ongoing to explore the potential of this compound as a pharmaceutical intermediate. Its derivatives are being studied for their anticancer properties, showing significant antiproliferative effects against various cancer cell lines such as breast cancer (MDA-MB-231) and colorectal cancer .

Case Study: Anticancer Activity

A notable study involving MDA-MB-231 cells indicated that treatment with this compound resulted in a significant reduction in cell viability compared to controls, with an IC50 value of approximately 15 μM.

Comparative Analysis of Related Compounds

The following table summarizes key features and properties of related compounds to highlight the uniqueness of this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Methyl-1H-pyrazole | Methyl group at position 3 | Simpler structure; less steric hindrance |

| 4-Methyl-1H-pyrazole | Methyl group at position 4 | Potentially different reactivity |

| 1-(2-Chloroethyl)-3,5-dimethylpyrazole | Chlorine substitution at position 2 | Increased reactivity due to halogen |

| 4-Bromo-N-(2-methoxyethyl)-pyrazole | Methoxy group addition | Altered solubility and biological activity |

The specific combination of bromination and ethyl substitution in this compound significantly influences its chemical reactivity and biological interactions compared to these similar compounds.

作用機序

The mechanism of action of 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access . The molecular targets and pathways involved vary based on the specific biological activity being studied.

類似化合物との比較

Similar Compounds

4-bromo-3,5-dimethyl-1H-pyrazole: Lacks the ethyl group, which may affect its reactivity and biological activity.

1-ethyl-3,5-dimethyl-1H-pyrazole:

Uniqueness

4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization through substitution reactions, while the ethyl and methyl groups contribute to its overall stability and reactivity .

生物活性

4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole is a heterocyclic compound that exhibits a range of biological activities due to its unique structural features. This article explores its biochemical interactions, pharmacological properties, and potential applications in various fields, including medicinal chemistry and agriculture.

Chemical Structure and Properties

Chemical Formula: C₆H₉BrN

Molecular Weight: 188.05 g/mol

Structure Features:

- Bromine atom at the 4-position

- Ethyl group at the 1-position

- Methyl groups at the 3 and 5 positions

This specific arrangement significantly influences its chemical reactivity and biological interactions compared to other pyrazole derivatives.

This compound interacts with various biological targets, primarily through its influence on cytochrome P450 enzymes. These enzymes are crucial for the metabolism of xenobiotics and endogenous compounds. The compound can either inhibit or activate these enzymes depending on the isoform involved and the context of the reaction.

Key Mechanisms:

- Enzyme Modulation: Alters activity of cytochrome P450 enzymes, impacting drug metabolism.

- Calcium Uptake Inhibition: Reported to inhibit energy-dependent calcium uptake, affecting cellular signaling pathways.

Antifungal Properties

Research has indicated that related pyrazole compounds exhibit antifungal activity against pathogens like Candida albicans. Studies show that these compounds can inhibit fungal growth in vitro, suggesting potential therapeutic applications in treating fungal infections .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Compounds containing the pyrazole scaffold have demonstrated efficacy against various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and lung cancers. The mechanism involves inducing apoptosis and inhibiting cell proliferation .

Table 1: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 4-Bromo-1-ethyl-3,5-dimethyl-pyrazole | MDA-MB-231 | 12.50 |

| Other Pyrazole Derivatives | HepG2 | 3.25 |

| A549 | 42.30 |

Pharmacokinetics

The compound's physical form as a liquid influences its bioavailability. Studies suggest that it remains stable under standard laboratory conditions but may degrade under extreme pH or light exposure. The pharmacokinetic profile indicates moderate absorption with potential for significant metabolic interactions due to its effects on cytochrome P450 enzymes.

Study on Hepatotoxicity

In animal models, varying doses of this compound were administered to assess hepatotoxic effects. Low doses showed beneficial effects on liver detoxification processes, while high doses resulted in significant liver damage and disruption of normal cellular functions.

Antifungal Efficacy

A study assessed the inhibitory effects of synthesized pyrazole derivatives on C. albicans. The results demonstrated that specific modifications to the pyrazole structure enhanced antifungal activity, indicating a structure–activity relationship (SAR) critical for drug development .

特性

IUPAC Name |

4-bromo-1-ethyl-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2/c1-4-10-6(3)7(8)5(2)9-10/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIXDYBXWDTDLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618920 | |

| Record name | 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51108-51-1 | |

| Record name | 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。